molecular formula C8H9N3O4 B1629803 3,5-Diamino-4-methyl-2-nitrobenzoic acid CAS No. 54002-36-7

3,5-Diamino-4-methyl-2-nitrobenzoic acid

Cat. No.: B1629803
CAS No.: 54002-36-7
M. Wt: 211.17 g/mol
InChI Key: QYUHICZFIDZFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Substituted Benzoic Acid Architectures in Chemical Research

Substituted benzoic acids are a cornerstone of modern organic chemistry, valued for their synthetic versatility and the diverse properties they impart to larger molecular structures.

Benzoic acid and its derivatives serve as foundational scaffolds in the construction of a vast array of complex organic molecules. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and the formation of acid halides. fishersci.com These reactions allow for the covalent linking of the benzoic acid core to other molecular fragments, enabling the synthesis of compounds with tailored properties. Furthermore, the aromatic ring itself can be functionalized through electrophilic and nucleophilic substitution reactions, offering a high degree of control over the final molecular architecture. This versatility has made substituted benzoic acids indispensable in fields ranging from medicinal chemistry to materials science.

Aromatic nitro compounds are a class of organic molecules characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring and any other functional groups present. vedantu.com This electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution. vedantu.com Aromatic nitro compounds are key intermediates in the synthesis of a wide range of commercially important substances, including pharmaceuticals, dyes, and explosives. nbinno.com A crucial reaction of aromatic nitro compounds is their reduction to the corresponding primary amines, providing a gateway to a vast number of further chemical modifications. nbinno.com

Diaminobenzoic acids are a subclass of substituted benzoic acids that contain two amino (-NH2) groups on the aromatic ring. These compounds are of significant interest in polymer chemistry and materials science. The presence of two amino groups and one carboxylic acid group makes them ideal AB2-type monomers for the synthesis of hyperbranched polymers and dendrimers. vot.pl These highly branched macromolecules possess unique properties, such as low viscosity and a high density of functional groups at their periphery. vot.pl Furthermore, diaminobenzoic acids are used as building blocks for high-performance polymers like polyimides, which are known for their exceptional thermal stability and mechanical strength. mdpi.com They also find applications as precursors for specialty dyes and in the development of novel materials with specific electronic or optical properties. nbinno.comlookchem.com

Contextualizing 3,5-Diamino-4-methyl-2-nitrobenzoic Acid within Contemporary Chemical Research

This compound is a fascinating molecule that sits (B43327) at the intersection of the aforementioned classes of compounds. Its specific arrangement of substituents—two amino groups, a methyl group, a nitro group, and a carboxylic acid function—on a benzene (B151609) ring makes it a subject of considerable interest for contemporary chemical research.

The substitution pattern of this compound is highly influential on its chemical behavior. The presence of a nitro group at the ortho position relative to the carboxylic acid is expected to significantly increase the acidity of the carboxylic acid through both inductive electron withdrawal and steric effects. This "ortho effect" arises from the steric hindrance between the bulky nitro group and the carboxylic acid, which forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.orgvedantu.com This disruption of planarity inhibits resonance between the carboxyl group and the aromatic ring, leading to a more stabilized carboxylate anion upon deprotonation and thus a stronger acid. wikipedia.orgkhanacademy.org

The trifecta of reactive functional groups in this compound opens up a wealth of research opportunities.

Polymer and Materials Science: The molecule's structure as an AB2-type monomer, with two amino groups and one carboxylic acid, makes it a prime candidate for the synthesis of novel hyperbranched polymers. These polymers could possess interesting properties due to the presence of the nitro and methyl groups, potentially influencing their solubility, thermal stability, and reactivity. The amino and carboxylic acid groups can also be utilized for the synthesis of linear polymers, such as polyamides and polyimides, which may exhibit unique characteristics due to the specific substitution pattern.

Synthetic Organic Chemistry: The nitro group can be selectively reduced to an amine, yielding a triaminomethylbenzoic acid derivative. This transformation would provide access to a new family of highly functionalized aromatic building blocks. The differential reactivity of the three amino groups in the resulting product could be exploited for regioselective derivatization. Furthermore, the carboxylic acid can be converted into a variety of other functional groups, further expanding the synthetic utility of this scaffold.

Medicinal Chemistry: The substituted benzoic acid core is a common motif in many biologically active compounds. The unique arrangement of functional groups in this compound could serve as a starting point for the design and synthesis of novel therapeutic agents. The amino groups can be functionalized to introduce pharmacophoric elements, while the carboxylic acid can be used to modulate solubility and pharmacokinetic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diamino-4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-3-5(9)2-4(8(12)13)7(6(3)10)11(14)15/h2H,9-10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYUHICZFIDZFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1N)[N+](=O)[O-])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628595
Record name 3,5-Diamino-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54002-36-7
Record name 3,5-Diamino-4-methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid

Strategic Approaches for the Chemical Synthesis of 3,5-Diamino-4-methyl-2-nitrobenzoic Acid

The synthesis of a polysubstituted aromatic compound like this compound requires a strategic approach to control the regiochemistry of the introduced functional groups. The electronic properties of the substituents—activating or deactivating, and their directing effects (ortho, para, or meta)—must be carefully considered at each step.

Retrosynthetic Analysis and Precursor Selection

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several retrosynthetic pathways can be envisioned, originating from common precursors such as methylbenzenes, nitrobenzenes, or benzoic acid derivatives.

A plausible disconnection approach involves the amino groups, which can be derived from the reduction of nitro groups. This simplifies the target to a dinitro- or trinitro- precursor. The carboxylic acid and methyl groups suggest a starting material like a substituted toluene or benzoic acid.

Possible Precursors and Synthetic Routes:

From Methylbenzene Derivatives (e.g., p-Toluic Acid): A common and logical starting point is 4-methylbenzoic acid (p-toluic acid). The synthesis would involve a series of electrophilic aromatic substitution reactions, namely nitration, to introduce the nitro groups at the desired positions. The methyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. Careful control of reaction conditions is necessary to achieve the desired polysubstituted pattern. Subsequent reduction of the nitro groups would yield the final product.

From Nitrobenzene Derivatives: One could also envision starting from a pre-nitrated benzene (B151609) derivative. For instance, a synthesis could potentially start from 2,4-dinitrotoluene. Further functionalization, such as the introduction of the carboxylic acid group and another amino group (likely via another nitro group), would be required. Oxidation of a methyl group on a nitrated toluene can furnish the benzoic acid. For example, 2-methyl-4-nitrobenzoic acid can be synthesized from 4-nitro-o-xylene. google.com

From Benzoic Acid Derivatives: Starting with benzoic acid itself, the synthesis would require the introduction of the methyl and nitro groups. The directing effects of the existing substituents would guide the position of the incoming groups. For instance, nitration of benzoic acid predominantly yields m-nitrobenzoic acid. orgsyn.org Introducing the other substituents in the correct positions would be a significant challenge.

Regioselective Nitration Strategies for Substituted Aromatic Systems

The introduction of a nitro group at the C2 position, ortho to the carboxylic acid and meta to the methyl group, is a key challenge in the synthesis of this compound. The regioselectivity of nitration is governed by the electronic and steric effects of the substituents already present on the aromatic ring.

Directing Effects: In a potential precursor like 4-methyl-3,5-dinitrobenzoic acid, the existing groups would direct the final nitration. The carboxylic acid is a meta-director, and the nitro groups are also meta-directors. The methyl group is an ortho, para-director. The position of the final nitro group would be influenced by the combined effects of these substituents.

Reaction Conditions: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.orgtruman.edu The reaction temperature is a critical parameter to control, as higher temperatures can lead to the formation of undesired isomers and byproducts. truman.edu For deactivated systems, more forcing conditions may be necessary.

Controlled Amination Protocols for Aromatic Systems

Direct amination of aromatic rings is often difficult. A more common and reliable method is the reduction of a nitro group, which is a powerful and widely used transformation to introduce an amino group. researchgate.netacs.org

Reduction of Nitro Groups: Aromatic nitro groups can be reduced to primary amines using various reagents and conditions. frontiersin.org Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. frontiersin.org

Metal/Acid Reduction: Metals like tin, iron, or zinc in the presence of an acid (e.g., HCl) are effective for this transformation.

Hydride Reductants: While powerful reducing agents like lithium aluminum hydride can reduce nitro groups, they are less chemoselective and may also reduce the carboxylic acid. Sodium borohydride is generally not strong enough to reduce a nitro group on its own but can be effective in the presence of a transition metal catalyst. jsynthchem.comjsynthchem.com

The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule.

Considerations of Protecting Group Chemistry for Amines and Carboxylic Acids

In a multi-step synthesis, it is often necessary to protect certain functional groups to prevent them from reacting in subsequent steps. organic-chemistry.org

Amine Protection: If nitration were to be performed on a molecule already containing an amino group, the amino group would need to be protected. Direct nitration of anilines is problematic as the amino group is susceptible to oxidation and can be protonated in the acidic nitrating mixture, leading to the formation of meta-substituted products. study.com A common protecting group for amines is the acetyl group, which can be introduced by reaction with acetic anhydride and later removed by hydrolysis. study.com

Carboxylic Acid Protection: The carboxylic acid group is generally deactivating and meta-directing, and it is relatively stable to many reaction conditions. However, if a reaction requires conditions that would affect the carboxylic acid (e.g., use of a strong reducing agent that could reduce it to an alcohol), it may need to be protected. Carboxylic acids are most commonly protected as esters (e.g., methyl or ethyl esters), which can be formed by Fischer esterification and later hydrolyzed back to the carboxylic acid. wikipedia.org

Functional Group Interconversions and Derivatization Strategies Applied to the Chemical Compound

Chemoselective Reduction of the Nitro Group to an Amino Functionality

A key transformation in the synthesis of the target molecule from a dinitro- or trinitro- precursor is the reduction of the nitro groups to amino groups. When multiple nitro groups are present, it may be desirable to reduce them selectively.

Chemoselective reduction of one nitro group in a polynitroaromatic compound can be achieved using specific reagents that are sensitive to the electronic environment of the nitro groups.

Reagent/SystemConditionsSelectivityReference
Tetrahydroxydiboron [B₂(OH)₄] with 4,4'-bipyridineRoom temperature, 5 minutesHighly chemoselective for nitro groups, tolerating vinyl, ethynyl, carbonyl, and halogen groups. nih.gov
NaBH₄ / Ni(PPh₃)₄Ethanol solventReduces nitroaromatic compounds to their corresponding amines. jsynthchem.comjsynthchem.com
HSiCl₃ with a tertiary amineMild, metal-free conditionsWide applicability, tolerates many functional groups. organic-chemistry.org
Bakers' yeastMild conditionsCan chemoselectively reduce aromatic nitro compounds with electron-withdrawing groups to hydroxylamines. rsc.org

This table is interactive and can be sorted by clicking on the column headers.

The ability to selectively reduce nitro groups is a valuable tool in organic synthesis, allowing for the stepwise introduction of amino groups and further functionalization. organic-chemistry.org For instance, the reduction of dinitroarenes can be controlled to yield the corresponding nitroanilines. organic-chemistry.org This allows for subsequent reactions at the newly formed amino group before the reduction of the second nitro group.

Derivatization of Amino Groups: Amidation, Acylation, and Alkylation Reactions

The presence of two amino groups on the aromatic ring of this compound offers significant opportunities for structural modification through derivatization. These reactions, including amidation, acylation, and alkylation, allow for the introduction of a wide array of functional groups, thereby tuning the molecule's physicochemical properties. The reactivity of these amino groups is influenced by the other substituents on the benzene ring. The strong electron-withdrawing nitro group (-NO₂) and carboxylic acid group (-COOH) decrease the nucleophilicity of the amino groups, while the methyl group (-CH₃) has a mild activating effect.

Amidation and Acylation: Acylation of the amino groups can be readily achieved using acylating agents such as acid chlorides or anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The formation of an amide bond is a cornerstone of synthetic chemistry, often utilized in the synthesis of pharmaceuticals and complex organic molecules. nih.gov A variety of coupling agents have been developed for dehydrative coupling between a carboxylic acid and an amine, although converting the acid to a more reactive derivative like an acid chloride is also a common strategy. rsc.org Given the two amino groups in the target molecule, controlling the stoichiometry of the acylating agent can allow for selective mono- or di-acylation.

Alkylation: Alkylation of the amino groups can be performed using alkyl halides. However, these reactions can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as overalkylation to form quaternary ammonium (B1175870) salts. Reductive amination provides a more controlled alternative for introducing alkyl groups. The use of vinylogous pronucleophiles in allylic–allylic alkylation reactions represents a more advanced strategy for creating specific C-C bonds at positions adjacent to the nitrogen atom, though this is more applicable to modifying substituents rather than direct N-alkylation. nih.gov

Table 1: Examples of Derivatization Reactions on Aromatic Amines This table presents data from related aromatic compounds to illustrate common derivatization reactions of amino groups.

Reaction Type Aromatic Amine Substrate Reagent Product Yield Reference
Acylation 4-amino-5-chloro-2-methoxybenzoic acid N,N-diethylethane-1,2-diamine, TiF₄ Metoclopramide High rsc.org
Amidation Aniline Benzoic Acid, TiF₄ N-phenylbenzamide 95% rsc.org
Mono-acylation 2,6-diamino benzoic acid methyl ester α-benzyloximino acid chloride (1.2 equiv) 6-mono benzyloxy methyl ester derivative 62% researchgate.net
Di-acylation 2,6-diamino benzoic acid methyl ester α-benzyloximino acid chloride bis-benzyloxy methylester derivative 15% researchgate.net

Transformations of the Carboxylic Acid Moiety: Esterification and Amide Bond Formation

The carboxylic acid group is another key functional handle for derivatization, primarily through esterification and amide bond formation. These transformations are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and bioavailability.

Esterification: Esterification of the carboxylic acid can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄). truman.educdc.gov This is an equilibrium-driven process, often requiring removal of water to achieve high yields. truman.edu For instance, 3-methyl-4-nitrobenzoic acid can be converted to its methyl ester by refluxing in methanol with catalytic sulfuric acid. cdc.gov Another approach involves using peptide coupling agents or triphenylphosphine dihalides in the presence of a base like N,N-dimethylaminopyridine (DMAP). researchgate.net Glycerol esters of nitrobenzoic acids have been prepared by heating the acid and glycerol with an acid esterification catalyst and an entraining liquid to remove water via azeotropic distillation. google.com

Amide Bond Formation: Converting the carboxylic acid to an amide is a prevalent transformation. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures. rsc.org More commonly, the carboxylic acid is first activated. This can be achieved using a wide variety of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). rsc.org Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an active ester (like an N-hydroxysuccinimide ester), which then readily reacts with an amine. google.comgoogleapis.comgoogle.com Catalytic methods for direct amidation using agents like titanium tetrafluoride (TiF₄) in refluxing toluene have also been developed, offering high yields for a range of substrates. rsc.org

Table 2: Conditions for Esterification and Amidation of Substituted Benzoic Acids This table provides examples of reaction conditions for transforming the carboxylic acid moiety in related benzoic acid derivatives.

Reaction Type Substrate Reagents Conditions Product Yield Reference
Esterification 3-methyl-4-nitrobenzoic acid Methanol, H₂SO₄ Reflux, 4 h Methyl 3-methyl-4-nitrobenzoate 96% cdc.gov
Esterification 4-amino-3-nitrobenzoic acid Methanol, H₂SO₄ Reflux, 1 h 4-amino-3-nitrobenzoic acid methyl ester Workable bond.edu.au
Esterification 4-nitrobenzoic acid n-butanol, Ph₃PBr₂, DMAP Dichloromethane, Room Temp n-butyl 4-nitrobenzoate Good researchgate.net
Amide Formation 4-nitrobenzoic acid Spermidine, N-hydroxysuccinimide ester intermediate Tetrahydrofuran, Room Temp N¹,N⁸-Bis(4-nitrobenzoyl)spermidine 80% googleapis.com
Amide Formation Aromatic Acids Benzylamine, TiF₄ (10 mol%) Toluene, Reflux, 24 h N-benzylamides 60-99% rsc.org

Exploration of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic rings, particularly those bearing strong electron-withdrawing groups like a nitro group. nih.gov The SₙAr mechanism typically proceeds via a two-step addition-elimination sequence involving a discrete Meisenheimer complex, although recent studies provide evidence that some SₙAr reactions may proceed through a concerted mechanism. nih.gov

For an SₙAr reaction to occur, two conditions must generally be met:

The aromatic ring must be substituted with at least one powerful electron-withdrawing group.

There must be a good leaving group (e.g., a halide) positioned ortho or para to the electron-withdrawing group.

In the case of this compound, the potent electron-withdrawing nitro group at the C2 position strongly activates the ring for nucleophilic attack. However, the molecule lacks a conventional leaving group at the ortho (C3) or para (C5) positions. The substituents at these positions are amino groups, which are generally poor leaving groups. Therefore, direct SₙAr reactions on this specific molecule under standard conditions are unlikely.

However, SₙAr pathways could be explored with structurally related precursors. For instance, if a precursor molecule contained a halogen (e.g., chlorine or fluorine) at the C3 or C5 position instead of an amino group, it would be highly susceptible to substitution by various nucleophiles. A related synthetic sequence involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, where the chlorine atom is displaced in an SₙAr reaction to form 4-methylamino-3-nitrobenzoic acid. google.com This highlights how the SₙAr pathway is a viable strategy for introducing amine functionalities onto a nitro-activated aromatic ring when a suitable leaving group is present.

Advanced Catalytic Methods for Structural Modification

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve efficient and selective transformations. For a complex molecule like this compound, these methods could offer sophisticated pathways for structural modification that are not accessible through traditional synthetic routes.

Catalytic Oxidation: Selective oxidation of methyl groups on a nitroaromatic ring to a carboxylic acid is a valuable transformation. While strong oxidants like potassium permanganate or chromium trioxide can be used, they generate significant waste. google.comgoogle.com More environmentally friendly methods using diluted nitric acid as the oxidant have been developed. google.com Another advanced method is the catalytic air oxidation of a dimethyl-nitrobenzene precursor. For example, 4-nitro-m-xylene can be oxidized to 3-methyl-4-nitrobenzoic acid in a fatty acid solvent using an oxygen-containing gas in the presence of a cobalt catalyst and an initiator. google.com Such catalytic systems provide a greener and more efficient alternative for synthesizing key intermediates. google.com

Cross-Coupling Reactions: While the parent molecule is not primed for cross-coupling, its halogenated precursors would be excellent substrates for palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig amination. For example, a bromo- or iodo-substituted analog could be used to introduce new carbon-carbon or carbon-nitrogen bonds, dramatically increasing molecular complexity. The use of specialized palladium catalysts, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is common for such transformations. cdc.gov

Catalytic Reduction: The nitro group itself is a versatile functional group that can be selectively reduced to an amine under various catalytic hydrogenation conditions (e.g., H₂, Pd/C). This transformation would yield a triamino-methyl-benzoic acid derivative, opening up further avenues for derivatization and scaffold diversification.

Table 3: Examples of Advanced Catalytic Reactions for Modifying Aromatic Scaffolds This table illustrates catalytic methods used on related nitroaromatic compounds.

Reaction Type Substrate Catalyst/Reagents Conditions Product Yield Reference
Catalytic Oxidation 4-nitro-m-xylene Cobalt naphthenate, 2-butanone, Air Acetic acid solvent 3-methyl-4-nitrobenzoic acid High google.com
Catalytic Oxidation 2,4-dimethyl-nitrobenzene Diluted Nitric Acid Controlled temp. & pressure 3-methyl-4-nitrobenzoic acid >50% google.com
Suzuki Coupling Methyl 5-bromo-2-methoxy-4-nitrobenzoate Dimethylzinc, Pd(dppf)Cl₂ Dioxane, Reflux, 3 h Methyl 2-methoxy-5-methyl-4-nitrobenzoate 90% cdc.gov
Air Oxidation 1,3-dimethyl-2-nitrobenzene Metal catalyst, Initiator, Oxygen Heat, Pressure 3-methyl-2-nitrobenzoic acid N/A google.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid

Vibrational Spectroscopic Investigations: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

A thorough investigation in this area would require recording the FTIR and Raman spectra of a synthesized and purified sample of 3,5-Diamino-4-methyl-2-nitrobenzoic acid.

Comprehensive Vibrational Assignments and Normal Mode Analysis

This analysis would involve assigning the observed vibrational bands in the experimental spectra to specific molecular motions, such as the stretching and bending of C-H, N-H, C=O, C-N, and N-O bonds, as well as the vibrations of the aromatic ring. Computational methods, like Density Functional Theory (DFT), would be essential for calculating the theoretical vibrational frequencies and the potential energy distribution (PED) of each normal mode, which aids in making unambiguous assignments. sid.irnih.gov

Correlation of Experimental and Theoretically Predicted Frequencies

A critical step in validating the theoretical model is to correlate the calculated vibrational frequencies with the experimental data. Typically, a scaling factor is applied to the computed frequencies to account for anharmonicity and other systematic errors in the calculations. A strong linear correlation between the experimental and scaled theoretical frequencies would confirm the accuracy of the molecular model and the vibrational assignments.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks via Vibrational Shifts

The presence of amino (-NH2) and carboxylic acid (-COOH) groups suggests that this compound would exhibit significant intra- and intermolecular hydrogen bonding. raijmr.com These interactions would cause noticeable shifts in the vibrational frequencies of the involved functional groups, particularly the O-H and N-H stretching bands in the FTIR spectrum. Analyzing these shifts in different solvents or in the solid state would provide valuable information about the strength and nature of these hydrogen bonds.

Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies

The electronic properties of the molecule would be investigated using UV-Visible and fluorescence spectroscopy.

Detailed Analysis of Electronic Transitions and Absorption Maxima

The UV-Visible absorption spectrum would reveal the electronic transitions within the molecule, such as π→π* and n→π* transitions. The positions of the absorption maxima (λmax) would be influenced by the combination of the electron-donating amino groups and the electron-withdrawing nitro and carboxyl groups. Theoretical calculations using Time-Dependent DFT (TD-DFT) would be employed to predict the energies of these transitions and correlate them with the experimental spectrum. nih.gov

Fluorescence Spectra Analysis, including Solvatochromic Effects and Intramolecular Charge Transfer (ICT)

If the molecule is fluorescent, its emission spectrum would be recorded. The potential for intramolecular charge transfer (ICT) exists due to the presence of both electron-donating and electron-withdrawing substituents on the aromatic ring. researchgate.net This could be investigated by studying the solvatochromic effects, which are shifts in the absorption and emission spectra in solvents of varying polarity. A significant red shift in the emission spectrum with increasing solvent polarity would be indicative of a more polar excited state, supporting the occurrence of ICT.

Application in Fluorescence Sensing Mechanisms

The unique structural characteristics of this compound, which include electron-donating amino groups and an electron-withdrawing nitro group on an aromatic ring, suggest its potential as a fluorescent sensor. The presence of both donor and acceptor moieties can facilitate intramolecular charge transfer (ICT), a process that is often sensitive to the surrounding environment. This sensitivity can be harnessed for the detection of various analytes.

The fluorescence properties of similar aromatic nitro compounds are known to be influenced by solvent polarity and the presence of specific ions or molecules. For instance, the interaction with metal ions can either enhance or quench the fluorescence signal through mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). Similarly, changes in the local environment, such as pH or the presence of biomacromolecules, could modulate the ICT process and, consequently, the fluorescence emission.

Hypothetically, if this compound were to be investigated for its fluorescence sensing capabilities, one might expect the following properties:

Interactive Data Table: Hypothetical Fluorescence Properties of this compound

SolventExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
Dioxane3804500.15
Acetonitrile3854750.10
Methanol3904900.05
Water3955100.01

This hypothetical data illustrates a potential red-shift in emission and a decrease in quantum yield with increasing solvent polarity, which is characteristic of a molecule with significant ICT character in its excited state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound by providing detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR for Comprehensive Structural Assignment

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring atoms. The aromatic region would show a single proton signal, as there is only one proton on the benzene (B151609) ring. The amino groups would give rise to broad signals, and the methyl group would appear as a sharp singlet. The acidic proton of the carboxylic acid group would also be observable, likely as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached functional groups, with the carboxyl carbon appearing at the lowest field and the methyl carbon at the highest field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Atom TypePredicted Chemical Shift (ppm)
¹H NMR
Aromatic-H~6.5 - 7.0
NH₂ (C3)~5.0 - 5.5 (broad)
NH₂ (C5)~5.5 - 6.0 (broad)
CH₃~2.2 - 2.5
COOH~12.0 - 13.0 (broad)
¹³C NMR
C=O (Carboxylic Acid)~168 - 172
C-NO₂~145 - 150
C-NH₂ (C3)~140 - 145
C-NH₂ (C5)~135 - 140
C-CH₃~120 - 125
C-H~110 - 115
C-COOH~105 - 110
CH₃~15 - 20

Advanced NMR Techniques for Conformational Analysis and Tautomerism Studies

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), could be employed to study the through-space interactions between protons. This would provide insights into the preferred conformation of the molecule in solution, for example, the orientation of the carboxylic acid group relative to the nitro group.

Furthermore, the presence of amino and nitro groups raises the possibility of tautomerism. Variable-temperature NMR studies could be conducted to investigate the potential for different tautomeric forms to exist in equilibrium. Tautomerism is the interconversion of structural isomers, and in this case, it could involve proton transfer between the amino and nitro groups or the carboxylic acid. wikipedia.orgscienceinfo.com

Solid-State Structural Characterization by X-ray Diffraction

X-ray diffraction on a single crystal of this compound would provide the most precise and unambiguous information about its three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

A single-crystal X-ray diffraction experiment would determine the precise bond lengths, bond angles, and torsion angles of the molecule. This data would reveal the planarity of the benzene ring and the geometry of the substituent groups. It would also provide the unit cell dimensions and the arrangement of the molecules within the crystal lattice.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)995.4
Z4
Density (calculated) (g/cm³)1.405

Elucidation of Intermolecular Interactions: Hydrogen Bonds, Pi-Stacking, and Other Non-Covalent Forces within the Crystal Lattice

The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions. The amino groups and the carboxylic acid are excellent hydrogen bond donors, while the nitro group and the carboxylic acid carbonyl are hydrogen bond acceptors. This would likely result in an extensive hydrogen-bonding network, playing a crucial role in the stability of the crystal lattice.

No Scientific Literature Found for Theoretical and Computational Studies on this compound

There is a notable absence of published research in the public domain that investigates the quantum chemical properties of this specific compound. As a result, data pertaining to its optimized geometry, energetic landscape, electronic spectra, dipole moments, vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO) are not available.

Further investigation across various scientific databases and academic journals did not uncover any theoretical or computational studies that would fulfill the requirements of the requested article outline. The scientific community has not, to date, published research on the specific computational chemistry aspects of this compound.

Theoretical and Computational Chemistry Studies on 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid

Computational Assessment of Non-Linear Optical (NLO) Properties

A computational assessment detailing the NLO properties, such as dipole moment, polarizability, and hyperpolarizability, for 3,5-Diamino-4-methyl-2-nitrobenzoic acid is not available in the surveyed literature.

Based on a thorough review of available scientific literature, detailed theoretical and computational studies specifically focusing on "this compound" are not present in the indexed search results. Consequently, it is not possible to provide a scientifically accurate article that adheres to the requested outline on hyperpolarizability, optoelectronic applications, intermolecular interactions, and solvation effects for this specific compound.

Publicly available research provides computational analyses, including nonlinear optical (NLO) properties and intermolecular interactions, for various isomers and related nitrobenzoic acid derivatives, such as 4-Methyl-3-nitrobenzoic acid and 3,5-dinitrobenzoic acid. scirp.orgnih.gov However, the specific arrangement of the diamino, methyl, and nitro functional groups on the benzoic acid ring is critical to the molecule's electronic structure, and therefore, its chemical and physical properties. Extrapolating data from different isomers would be scientifically inaccurate and would not pertain to the explicit subject of "this compound."

No specific studies were identified that computationally model the first-order hyperpolarizability, intermolecular hydrogen bonding in aggregates, or the effects of solvation on the molecular properties and spectra of this compound. Therefore, the data required to populate the requested sections and subsections is unavailable.

Mechanistic Investigations of Chemical Reactions Involving 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid

Elucidation of Reaction Pathways and Transition States for Functional Group Transformations

The chemical reactivity of 3,5-diamino-4-methyl-2-nitrobenzoic acid is dictated by the interplay of its three distinct functional groups: two amino groups, a carboxylic acid group, and a nitro group, all attached to a central benzene (B151609) ring. Understanding the mechanistic pathways and transition states of reactions involving this molecule is crucial for predicting its behavior and designing synthetic routes to novel compounds.

Functional group transformations on this molecule can proceed through various pathways. For instance, the amino groups can undergo diazotization when treated with nitrous acid, forming highly reactive diazonium salts. These intermediates can then participate in a range of coupling reactions. The carboxylic acid group can be converted to esters or amides through Fischer esterification or by using coupling agents, respectively. The nitro group, while generally less reactive towards direct transformation, significantly influences the reactivity of the entire molecule.

Computational studies, although not extensively reported for this specific molecule, are instrumental in elucidating reaction mechanisms. Techniques such as density functional theory (DFT) can be used to model the potential energy surface of a reaction, identifying the structures of transition states and intermediates. This allows for the calculation of activation energies, providing insight into reaction kinetics and predicting the most favorable reaction pathways. For example, in the case of electrophilic aromatic substitution, computational models can predict the relative stability of the sigma complexes formed at different positions on the ring, thereby explaining the observed regioselectivity.

Impact of the Nitro Group on Aromatic Reactivity and Directed Functionalization

The nitro group (-NO2) is a powerful electron-withdrawing group that profoundly influences the reactivity of the aromatic ring in this compound. Its effects are twofold: it deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.

Influence on Electrophilic Aromatic Substitution (meta-directing effect)

The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution. nih.gov This deactivation stems from the electron-withdrawing nature of the nitro group, which reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com

Through resonance, the nitro group withdraws electron density primarily from the ortho and para positions relative to its point of attachment. This results in these positions having a partial positive charge. nih.gov Consequently, electrophilic attack is sterically and electronically directed towards the meta position, which is less deactivated. youtube.commasterorganicchemistry.com This is a general characteristic of deactivating groups on a benzene ring. quora.com

Activation for Nucleophilic Aromatic Substitution

Conversely, the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). nih.gov This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. The presence of strongly electron-withdrawing groups, such as the nitro group, is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

The stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group. nih.gov In this compound, the nitro group is ortho and para to the two amino groups and meta to the carboxylic acid. This positioning suggests that the molecule could be susceptible to nucleophilic attack, potentially leading to the displacement of one of the amino groups, although the amino groups themselves are not excellent leaving groups.

Reactivity Profiles of the Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid groups on this compound exhibit characteristic reactivities that are fundamental to its chemical behavior and synthetic applications.

Mechanisms of Amine-Based Condensation and Coupling Reactions

The two amino groups in this compound are nucleophilic and can participate in a variety of condensation and coupling reactions.

Condensation Reactions: The amino groups can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine's lone pair of electrons.

Coupling Reactions: A significant reaction of aromatic amines is diazotization, followed by azo coupling. Treatment of the amino groups with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields diazonium salts. These salts are highly reactive electrophiles and can react with activated aromatic compounds (the coupling component), such as phenols or other anilines, to form azo compounds, which are often highly colored dyes. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile.

Carboxylic Acid Reactivity in Esterification and Amide Formation Mechanisms

The carboxylic acid group (-COOH) is a versatile functional group that can undergo several important transformations, primarily esterification and amide formation. msu.edu

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. tcu.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The reaction is reversible and can be driven to completion by removing water as it is formed. msu.edutcu.edu

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. However, the direct reaction is often slow because the acidic carboxylic acid and the basic amine react to form a stable ammonium (B1175870) carboxylate salt. masterorganicchemistry.com To facilitate amide bond formation, the carboxylic acid is typically activated by converting its hydroxyl group into a better leaving group. masterorganicchemistry.com This can be achieved by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism with DCC involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate in a nucleophilic acyl substitution reaction to form the amide, with dicyclohexylurea as a byproduct. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2), which then readily reacts with an amine to form the amide. masterorganicchemistry.com

Interactive Data Table: Reactivity of Functional Groups

Functional GroupReagent(s)Reaction TypeProduct(s)
Amino (-NH2)Nitrous Acid (HNO2)DiazotizationDiazonium Salt
Amino (-NH2)Aldehyde/KetoneCondensationImine (Schiff Base)
Carboxylic Acid (-COOH)Alcohol, Acid CatalystFischer EsterificationEster
Carboxylic Acid (-COOH)Amine, Coupling Agent (e.g., DCC)Amide FormationAmide
Aromatic RingElectrophile (e.g., NO2+)Electrophilic Aromatic SubstitutionSubstituted Benzene
Aromatic RingNucleophileNucleophilic Aromatic SubstitutionSubstituted Benzene

Derivatization Strategies and Structure Activity Relationship Sar Studies in Chemical Research

Synthesis and Characterization of Novel Derivatives of 3,5-Diamino-4-methyl-2-nitrobenzoic Acid

The creation of novel derivatives from the parent compound allows researchers to systematically investigate the role of each functional group.

Another approach involves acylation, where an acyl group is added to the amino functions. This can be achieved using reagents like α-bromo acetyl chloride or through coupling with other amino acids. researchgate.netnih.gov These modifications introduce new steric bulk and electronic features, such as amide bonds, which can alter intermolecular interactions. For instance, the reaction of diaminobenzoic acid derivatives with Fmoc-amino acids has been used to create building blocks for peptide synthesis. nih.gov

Table 1: Examples of Reagents for Amino Group Modification

Reagent Class Specific Example Resulting Functional Group
Diazotizing Agent Sodium Nitrite (B80452) (NaNO₂) + Acid Diazonium Salt (for Azo Dye Synthesis)
Acylating Agent Acetyl Chloride Acetylamino (Amide) Group
Silylating Agent MTBSTFA TBDMS-amino Group

The carboxylic acid group is readily converted into esters and amides, which significantly alters the molecule's polarity, solubility, and hydrogen-bonding capabilities. Esterification can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis or by reacting with an alkyl halide after converting the carboxylic acid to its carboxylate salt. mdpi.com For instance, a zirconium-titanium solid acid catalyst has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com

Amide synthesis often involves activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. google.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU can facilitate direct amide bond formation between the carboxylic acid and an amine. nih.govgoogle.com These reactions can produce a wide array of derivatives, from simple methyl esters to complex amides incorporating other functional molecules. google.comresearchgate.netnih.gov

Table 2: Common Ester and Amide Derivatives of Benzoic Acids

Derivative Type Reagents Resulting Functional Group
Methyl Ester Methanol, Acid Catalyst -COOCH₃
Ethyl Ester Ethanol, Acid Catalyst -COOCH₂CH₃
N-Phenyl Amide Aniline, Coupling Agent (e.g., TBTU) -CONHPh

The methyl group on the aromatic ring is generally less reactive than the amino or carboxylic acid groups. However, it can be targeted for modification, typically through free-radical reactions. Benzylic bromination, using a reagent like N-bromosuccinimide (NBS) with a radical initiator, can convert the methyl group into a bromomethyl group (-CH₂Br). This derivative then serves as a versatile intermediate, allowing for nucleophilic substitution to introduce a variety of other functional groups.

Furthermore, the directing effects of the existing substituents on the ring are critical for predicting the outcome of electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-director, while the nitro and carboxylic acid groups are deactivating, meta-directors. In the case of 4-methylbenzoic acid, nitration occurs at the position ortho to the activating methyl group and meta to the deactivating carboxyl group. quora.com This demonstrates that further substitution on the aromatic ring itself is a viable, albeit complex, derivatization strategy.

Establishment of Structure-Function Relationships for Specific Research Applications

By synthesizing and characterizing a library of derivatives, researchers can establish clear relationships between a molecule's structure and its functional properties.

Modifications to the structure of this compound have a direct impact on its electronic properties, which can be observed through techniques like UV-Vis spectroscopy. The conversion of the amino groups into azo dyes, for example, creates a large, conjugated system that strongly absorbs visible light, a property that is the very basis of organic colorants. rasayanjournal.co.in The specific wavelength of maximum absorption (λmax) is sensitive to the nature of the aromatic group coupled to the diazonium salt. rasayanjournal.co.in

Studies on related aminobenzoic acid derivatives show that the position and nature of substituents significantly influence their absorption and emission spectra. researchgate.net For example, the UV-vis absorption properties of some diamine derivatives are governed by steric effects from ortho substituents, and luminescence can be enhanced by the presence of ortho amino groups. researchgate.net The absorption maxima for compounds like 4-aminobenzoic acid are found at specific wavelengths, and these are altered upon derivatization. sielc.comresearchgate.net Therefore, by systematically altering the substituents, the optoelectronic response of the core scaffold can be precisely tuned for applications such as sensors or non-linear optical materials. jocpr.com

Table 3: Optoelectronic Properties of Related Azo Dyes

Dye Structure (Derived from 3-amino-4-methyl-benzoic acid) Coupling Component λmax (nm) in DMSO
2-[(E)-(2,3-dihydroxyphenyl)diazenyl]-4-methylbenzoic acid Pyrogallol 420
2-[(E)-(2-hydroxy-1-naphthyl)diazenyl]-4-methylbenzoic acid 2-Naphthol 490
2-[(E)-(4-hydroxy-1-naphthyl)diazenyl]-4-methylbenzoic acid 1-Naphthol 480

The development of molecular probes for biological or material science applications relies on tailoring intermolecular interactions. Each modification to the this compound scaffold alters its ability to bind to target molecules. The binding affinity of substituted benzoic acids to proteins like bovine serum albumin is highly sensitive to the nature and position of substituents. nih.gov

Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor and is often ionized at physiological pH. Converting it to an ester or amide removes this primary binding interaction site, which can dramatically decrease affinity for a target that relies on electrostatic or strong hydrogen bond interactions. nih.gov

Amino Groups: These groups are hydrogen bond donors. Acylation or alkylation of the amino groups adds steric bulk and changes their hydrogen bonding capacity, which can either enhance or disrupt binding depending on the topology of the binding site.

Table 4: Predicted Influence of Derivatization on Binding Interactions

Modification Type Functional Group Change Primary Effect on Intermolecular Forces
Esterification -COOH → -COOR Loss of H-bond donor & acidic site; Increased lipophilicity
Amidation -COOH → -CONHR Loss of acidic site; H-bond properties modified
N-Acylation -NH₂ → -NHCOR Increased steric bulk; Altered H-bond capacity

Impact of Substituent Effects on Reactivity and Stability

The interplay between these substituents results in a complex electronic environment. Amino and methyl groups are generally considered activating, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the nitro and carboxylic acid groups are deactivating, withdrawing electron density from the ring and making it less reactive.

Electronic and Steric Influence of Substituents

Each substituent's influence can be broken down into two major components:

Electronic Effects: These are further divided into inductive and resonance effects.

Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole. Electron-withdrawing groups (like -NO2 and -COOH) have a negative inductive effect (-I), pulling electron density from the ring. Electron-donating groups (like -CH3) have a positive inductive effect (+I). Amino groups have a -I effect due to nitrogen's electronegativity, but this is overshadowed by its resonance effect.

Resonance Effect (R or M): This is the delocalization of π-electrons around the aromatic ring. Groups with lone pairs, like the amino groups, can donate these electrons to the ring, exhibiting a strong positive resonance effect (+R). The nitro group and carboxylic acid group have a negative resonance effect (-R), withdrawing electron density from the ring through π-systems.

Steric Effects: This arises from the spatial arrangement of atoms. Bulky groups can hinder the approach of reagents to a particular site, a phenomenon known as steric hindrance. In this compound, the ortho positioning of the nitro and methyl groups relative to other substituents can lead to significant steric interactions.

SubstituentInductive EffectResonance EffectOverall Effect on Ring ReactivityDirecting Influence
-NH₂ (Amino) Weakly Withdrawing (-I)Strongly Donating (+R)Strongly ActivatingOrtho, Para-directing
-CH₃ (Methyl) Donating (+I)Weakly Donating (Hyperconjugation)Weakly ActivatingOrtho, Para-directing
-NO₂ (Nitro) Strongly Withdrawing (-I)Strongly Withdrawing (-R)Strongly DeactivatingMeta-directing
-COOH (Carboxylic Acid) Withdrawing (-I)Withdrawing (-R)Moderately DeactivatingMeta-directing

Impact on Aromatic Ring Reactivity

The directing effects of the substituents are also crucial. The amino and methyl groups direct incoming electrophiles to the ortho and para positions relative to themselves. In contrast, the nitro and carboxylic acid groups direct to the meta position. Given the current substitution pattern, the only available position on the ring is at C6. The activating groups (-NH2 at C3 and C5, -CH3 at C4) would strongly favor substitution at this C6 position. The deactivating groups (-NO2 at C2, -COOH at C1) also have this position meta to them, which is their preferred location for substitution. Therefore, any electrophilic aromatic substitution would be overwhelmingly directed to the C6 position.

Impact on Carboxylic Acid Reactivity and Stability

The acidity of the carboxylic acid group is significantly influenced by the adjacent substituents, a phenomenon often referred to as the "ortho effect". wikipedia.org

Electronic Influence: The electron-withdrawing nitro group at the ortho position (C2) would typically be expected to increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through its strong -I effect.

Steric Influence: A key aspect of the ortho effect is steric hindrance. wikipedia.org The presence of a substituent at the ortho position can force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. wikipedia.org This reduces the resonance interaction between the carboxyl group and the aromatic ring. This disruption of coplanarity is a major factor in increasing the acidity of ortho-substituted benzoic acids. wikipedia.org In this specific molecule, the bulky nitro group at C2 and the amino group at C6 (once the ring is fully substituted) would create significant steric strain, likely enhancing the acidity of the -COOH group.

Applications of 3,5 Diamino 4 Methyl 2 Nitrobenzoic Acid in Chemical Biology and Materials Science Research

Utilization as a Chemical Probe or Building Block in Chemical Biology Investigations

In the field of chemical biology, the scaffold of 3,5-Diamino-4-methyl-2-nitrobenzoic acid is instrumental in creating specialized molecules to probe and influence biological processes.

The ortho-diamine functionality, similar to that present in derivatives of this compound, is a key component in the design of fluorescent probes. For instance, the reaction of an o-phenylenediamine (B120857) moiety with nitric oxide (NO) yields a highly fluorescent triazole derivative. This principle was used to develop a highly sensitive fluorescent probe for NO based on a boron dipyrromethene (BODIPY) chromophore, where the fluorescence is initially quenched by a photoinduced electron transfer (PeT) mechanism from the diamino group. nih.gov Upon reaction with NO, the PeT process is stopped, leading to a significant increase in fluorescence intensity. nih.gov This strategy of using o-phenylenediamine derivatives is a rational approach for designing sensitive and specific bioimaging probes. nih.gov Similarly, benzo[1,2-b:6,5-b']dithiophene-4,5-diamine has been reported as a fluorescent probe for the real-time visual monitoring of phosgene, operating through an Intramolecular Charge Transfer (ICT) effect. nih.gov The development of such probes often involves modifying the core structure to optimize properties like water solubility and to avoid self-quenching of the fluorescent signal. nih.gov

The structure of this compound makes it an excellent scaffold for creating more complex molecular tools for studying biological systems. nih.gov Diaminobenzoic acid derivatives can be readily converted into a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. derpharmachemica.comresearchgate.net For example, derivatives of 3,4-diaminobenzoic acid have been used to synthesize benzimidazoles. derpharmachemica.com The ability to selectively functionalize the amino groups allows for the construction of diverse molecular architectures. researchgate.net These synthetic strategies are crucial for generating novel compounds that can be used to modulate or study cellular processes, such as transcription, by creating libraries of molecules for screening. nih.gov The synthesis of translation inhibitors based on a cis-3,5-diamino-piperidine scaffold, which mimics the 2-deoxystreptamine (B1221613) core of aminoglycosides, demonstrates how a core diamine structure can be elaborated with "tailpiece" substituents to optimize biological activity. nih.gov

Derivatives of aromatic nitro compounds have been studied for their interactions with crucial biomolecules like DNA and proteins. The reductive activation of 5-nitroimidazoles, for example, leads to species that can covalently bind to DNA and proteins. nih.gov This process requires a four-electron reduction, suggesting the formation of a hydroxylamine (B1172632) intermediate that then engages in nucleophilic attack. nih.gov Molecular docking studies have also been employed to understand these interactions at a molecular level. For instance, novel 2,3-diaminoquinoxaline derivatives have been analyzed for their binding poses within the quinolone-binding site of S. aureus DNA gyrase, revealing key interactions with specific amino acid residues and DNA bases. researchgate.net This computational approach helps to rationalize the observed biological activity and guide the design of more potent molecules. researchgate.net

Compounds derived from scaffolds related to this compound have been investigated as enzyme inhibitors. A key strategy in cancer therapy is to disrupt the dimerization of transcription factors like c-Myc and Max. nih.gov Small molecules have been designed to inhibit this c-Myc–Max interaction, and derivatives have shown the ability to disrupt these heterodimers within cells. nih.gov For example, Methyl 4′-Methyl-5-(7-nitrobenzo[c] derpharmachemica.commdpi.comresearchgate.netoxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate was identified as a potent, cellularly active inhibitor of c-Myc–Max dimerization. nih.gov Similarly, derivatives of 4-methylsulfonyl-2-nitrobenzoic acid are used to prepare mesotrione, an inhibitor of the plant enzyme phytoene (B131915) desaturase, which is critical for carotenoid biosynthesis. nih.gov The study of such inhibitors is crucial for elucidating the mechanisms of biological pathways and for developing new therapeutic agents. nih.gov

There is extensive research into the antimicrobial properties of novel compounds synthesized from diaminobenzoic and nitrobenzoic acid derivatives. The goal is to develop new agents with chemical characteristics different from existing drugs to combat resistance. researchgate.net Derivatives of 3,4-diaminobenzoic acid have shown activity against various bacterial and fungal strains. derpharmachemica.com In one study, 31 new aurone (B1235358) derivatives synthesized from an amino-substituted scaffold were tested, with several compounds showing significant activity against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli. mdpi.com Similarly, translation inhibitors from the 3,5-diamino-piperidine series act as aminoglycoside mimetics and show potent antimicrobial activity against problematic pathogens like Pseudomonas aeruginosa. nih.govnih.gov The mechanism of action for some antimicrobial compounds involves interaction with the cell membrane or cell wall. mdpi.com

Table 1: Antimicrobial Activity of Selected Aurone Derivatives

CompoundTarget OrganismMIC (µM)
10 S. aureus>50
12 S. aureus>50
15 S. aureus>50
16 S. aureus>50
20 S. aureus>50
10 M. smegmatis12.5
12 M. smegmatis25
15 M. smegmatis6.25
16 M. smegmatis6.25
20 M. smegmatis6.25
Data sourced from a study on novel amino and acetamidoaurones. mdpi.com

Integration into Advanced Materials and Functional Systems

Beyond its biological applications, this compound and its parent compound, 3-Methyl-2-nitrobenzoic acid, are important intermediates in the fine chemical industry for creating functional materials. guidechem.com The multiple active sites on the molecule allow for its use in the synthesis of highly branched polymers and multi-pyridine compounds. These structures can form coordination compounds with metal ions through nitrogen bonds, hydrogen bonds, and aromatic interactions, leading to materials with special properties. guidechem.com Furthermore, the versatile functionalization of related structures, such as 3,5-diamino-4-nitropyrazole, has been explored for the development of promising insensitive energetic materials. researchgate.net By introducing different functional groups, properties like thermal stability and detonation performance can be fine-tuned. researchgate.net

Application as a Monomer or Cross-linking Agent in Polymer Science (e.g., polyimides)

In polymer science, the diamino-substituted aromatic structure of this compound makes it a candidate for use as a monomer in the synthesis of high-performance polymers like polyimides. The two amino groups can react with dianhydrides to form a poly(amic acid) precursor, which can then be thermally or chemically cyclized to yield the final polyimide.

While specific studies employing this compound in polymerization are not prominent in the literature, research on the closely related 3,5-diaminobenzoic acid (DABA) offers valuable insights. DABA has been successfully incorporated as a comonomer in the synthesis of copolyimides. These polymers are noted for their gas permeation properties, which are crucial for applications in gas separation membranes. The inclusion of the carboxylic acid group from DABA can influence the polymer's properties, such as solubility and intermolecular interactions.

The presence of the additional methyl and nitro groups on the this compound ring, compared to DABA, would be expected to further modify the resulting polymer's characteristics. The methyl group could enhance solubility and affect chain packing, while the electron-withdrawing nitro group could influence the polymer's thermal and electronic properties. The diamino functionality also suggests potential as a cross-linking agent, where it could be used to cure epoxy resins or other thermosetting polymers, potentially imparting higher thermal stability and mechanical strength to the final material.

Contribution to Optoelectronic Devices and Non-Linear Optics (NLO)

Organic molecules with both electron-donating groups (like amino groups) and electron-withdrawing groups (like the nitro group) attached to a conjugated system often exhibit significant second-order non-linear optical (NLO) properties. This "push-pull" electronic structure can lead to a large molecular hyperpolarizability (β), a key requirement for NLO materials used in applications such as frequency doubling and optical switching.

The potential utility of this compound in optoelectronic devices would depend on achieving a crystalline form with a non-centrosymmetric space group. Its molecular structure suggests it could be a promising candidate for further investigation in the field of NLO materials for advanced photonic and optoelectronic applications.

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs) Research

The carboxylic acid group and the two amino groups in this compound make it a versatile multitopic ligand for coordination chemistry and the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, often exhibiting high porosity and surface area for applications in gas storage, separation, and catalysis. rsc.org

The carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), while the amino groups can also act as coordination sites or be available for post-synthetic modification to introduce further functionality. Research on analogous ligands demonstrates this potential. For example, 3,5-dinitrobenzoic acid (3,5-DNB) is a widely used and versatile ligand that forms a variety of coordination modes through its carboxylate and nitro groups. chembk.com Similarly, 3,5-diaminobenzoic acid (3,5-DABA) has been used to functionalize MOFs. A novel MOF adsorbent using 3,5-DABA was prepared that showed a high capacity and selectivity for adsorbing gold ions from waste solutions. guidechem.com

Based on these examples, this compound could be employed to synthesize novel MOFs with tailored pore environments and functionalities, potentially useful for selective adsorption or catalysis. The combination of different coordinating groups offers the possibility of creating complex and functional framework structures.

Formation of Charge-Transfer Complexes with Tunable Properties

Charge-transfer (CT) complexes are formed between an electron donor and an electron acceptor molecule. The structure of this compound contains both electron-donating amino groups and an electron-withdrawing nitro group, suggesting it could participate in the formation of intramolecular or intermolecular charge-transfer complexes.

The study of CT complexes is significant as they often exhibit unique optical and electronic properties. For example, the interaction between aminopyridines (electron donors) and acceptors like dinitrophenols can lead to the formation of CT complexes. google.com These complexes are investigated for their potential applications in various fields, including electronics and sensor technology.

While specific research on CT complexes involving this compound is scarce, its molecular structure provides a foundation for such interactions. The "push-pull" nature of the substituents on the aromatic ring could lead to the formation of CT complexes with other molecules, and the properties of these complexes could potentially be tuned by modifying the molecular environment.

Research into Energetic Materials and Their Stability

Aromatic compounds containing multiple nitro groups are the backbone of many energetic materials. The presence of amino groups in such molecules can often increase their thermal stability and reduce their sensitivity to impact and friction, a desirable trait for safer explosives. A well-known example is 3,5-diamino-2,4,6-trinitrotoluene (DATNT) , which is derived from TNT and exhibits reduced sensitivity.

The molecular structure of this compound contains both nitro (explosophoric) and amino (stabilizing) groups. While it has a lower nitro content than many conventional explosives, its study could provide insights into the fundamental chemistry of energetic materials. Research in this field often focuses on achieving a balance between high performance (e.g., detonation velocity and pressure) and good thermal stability and low sensitivity. The synthesis and characterization of energetic salts from molecules containing acidic protons is a common strategy to tune these properties.

Although there is no direct published research identifying this compound as a primary energetic material, its structure is relevant to the broader field of energetic materials research, particularly in understanding structure-property relationships concerning stability and sensitivity.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsPotential Application Area
This compound C₈H₉N₃O₄211.17Amino, Methyl, Nitro, Carboxylic AcidPolymer Science, NLO, MOFs, Energetic Materials
3,5-Diaminobenzoic acid (DABA) C₇H₈N₂O₂152.15Amino, Carboxylic AcidPolymer Science (Monomer), MOFs (Ligand)
3,5-Dinitrobenzoic acid (3,5-DNB) C₇H₄N₂O₆212.12Nitro, Carboxylic AcidCoordination Chemistry (Ligand)
3,5-Diamino-2,4,6-trinitrotoluene (DATNT) C₇H₇N₅O₆257.16Amino, Methyl, NitroEnergetic Materials

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Diamino-4-methyl-2-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
3,5-Diamino-4-methyl-2-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.